molecular formula C11H13N3OS B7167982 N-(1-propan-2-ylpyrazol-4-yl)thiophene-3-carboxamide

N-(1-propan-2-ylpyrazol-4-yl)thiophene-3-carboxamide

Cat. No.: B7167982
M. Wt: 235.31 g/mol
InChI Key: UKVHUQKRPMJANE-UHFFFAOYSA-N
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Description

N-(1-propan-2-ylpyrazol-4-yl)thiophene-3-carboxamide is a compound that belongs to the class of heterocyclic compounds, specifically containing both pyrazole and thiophene rings. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-(1-propan-2-ylpyrazol-4-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8(2)14-6-10(5-12-14)13-11(15)9-3-4-16-7-9/h3-8H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVHUQKRPMJANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propan-2-ylpyrazol-4-yl)thiophene-3-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring. This is followed by a coupling reaction with a thiophene derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-propan-2-ylpyrazol-4-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

N-(1-propan-2-ylpyrazol-4-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-propan-2-ylpyrazol-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

  • N-(1-propan-2-ylpyrazol-4-yl)pyridine-4-carboxamide
  • N-(1-propan-2-ylpyrazol-4-yl)thiophene-2-carboxamide

Uniqueness

N-(1-propan-2-ylpyrazol-4-yl)thiophene-3-carboxamide is unique due to its specific combination of pyrazole and thiophene rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .

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